- Preparation of substituted isoquinolines and isoquinolinones as rho kinase inhibitors for therapy, World Intellectual Property Organization, , ,
Cas no 923022-40-6 (7-Bromo-6-fluoroisoquinoline)

7-Bromo-6-fluoroisoquinoline structure
Produktname:7-Bromo-6-fluoroisoquinoline
7-Bromo-6-fluoroisoquinoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Bromo-6-fluoroisoquinoline
- 6-Fluoro-7-bromoisoquinoline
- Isoquinoline, 7-bromo-6-fluoro-
- 6-fluoro-7-bromo-isoquinoline
- 7-bromo-6-fluoro-isoquinoline
- Isoquinoline,7-bromo-6-fluoro
- QC-9377
- ABZAYLFRWGIRDU-UHFFFAOYSA-N
- 6478AJ
- FCH1406257
- SY023347
- AX8240749
- AB0076400
- 7-Bromo-6-fluoroisoquinoline (ACI)
- MFCD11846300
- AKOS016014064
- DA-35758
- CS-0171524
- EN300-383975
- Z1269149653
- 923022-40-6
- SCHEMBL1571950
- AS-37806
- DTXSID10695087
-
- MDL: MFCD11846300
- Inchi: 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
- InChI-Schlüssel: ABZAYLFRWGIRDU-UHFFFAOYSA-N
- Lächelt: FC1C(Br)=CC2C(=CC=NC=2)C=1
Berechnete Eigenschaften
- Genaue Masse: 224.95900
- Monoisotopenmasse: 224.95894g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 165
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 12.9
- XLogP3: 2.9
Experimentelle Eigenschaften
- Farbe/Form: Pale-yellow to Yellow-brown Solid
- Siedepunkt: 311.8±22.0℃ at 760 mmHg
- PSA: 12.89000
- LogP: 3.13640
7-Bromo-6-fluoroisoquinoline Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302;H315;H320;H335
- Warnhinweis: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Lagerzustand:Room temperature
7-Bromo-6-fluoroisoquinoline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144074-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM144074-5g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 5g |
$*** | 2023-05-29 | |
AstaTech | 61661-1/G |
6-FLUORO-7-BROMOISOQUINOLINE |
923022-40-6 | 95% | 1g |
$330 | 2023-09-16 | |
Alichem | A189006053-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$490.60 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852295-250mg |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 250mg |
1,124.10 | 2021-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-100MG |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 100MG |
¥ 310.00 | 2023-04-12 | |
Chemenu | CM144074-1g |
7-Bromo-6-fluoroisoquinoline |
923022-40-6 | 97% | 1g |
$396 | 2021-08-05 | |
Enamine | EN300-383975-0.1g |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95.0% | 0.1g |
$81.0 | 2025-02-20 | |
Enamine | EN300-383975-5.0g |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95.0% | 5.0g |
$822.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-1G |
7-bromo-6-fluoroisoquinoline |
923022-40-6 | 95% | 1g |
¥ 1,287.00 | 2023-04-12 |
7-Bromo-6-fluoroisoquinoline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ; cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h; rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid ; rt
1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid ; rt
1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
Referenz
- Cycloalkylamine substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled
Referenz
- Preparation of pyrazole-4-carboxamides and imidazole-4-carboxamides as selective plasma kallikrein inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Toluene ; overnight, rt
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referenz
- Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ; cooled
Referenz
- 6-Substituted isoquinolines and isoquinolinones as Rho, PKA and PKG kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Toluene ; overnight, rt
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referenz
- Preparation of 4,6-disubstituted 2-amino-pyrimidines as histamine H4 receptor modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.5 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.5 Reagents: Water ; cooled
Referenz
- Preparation of piperidinyl isoquinolone derivatives as Rho-kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.7 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt
1.7 Reagents: Water ; cooled
Referenz
- Preparation of cyclohexylamine substituted isoquinolones as Rho-kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
Referenz
- Cycloalkylamine substituted isoquinolone and isoquinolinone derivatives as Rho kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
1.6 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt
1.6 Reagents: Water ; cooled
Referenz
- Substituted isoquinoline and isoquinolinone derivatives and their preparation and use in the treatment of Rho-kinase associated diseases, World Intellectual Property Organization, , ,
7-Bromo-6-fluoroisoquinoline Raw materials
- 2,2-dimethoxyethan-1-amine
- 3-Bromo-4-fluorobenzaldehyde
- Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-
7-Bromo-6-fluoroisoquinoline Preparation Products
7-Bromo-6-fluoroisoquinoline Verwandte Literatur
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Related Articles
-
2'-Fluoroacetophenon als einflussreiche Modifikation in der chemischen Biopharmazie Die Einführung f……Jun 19, 2025
-
Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025
-
Diafenthiuron: Ein neuer Ansatz in der chemischen Biopharmazie? Die chemische Biopharmazie steht stä……Jun 17, 2025
-
1-Ethynylcyclohexan-1-ol: Eine Schlüsselverbindung in der chemischen Biopharmazie Die chemische Biop……Jun 17, 2025
-
Ethylen-Mitbewerber auf dem Prüfstand: Das faszinierende Ethyl 4-Chloro-2-(Methylsulfanyl)Pyrimidin-……Jun 17, 2025
923022-40-6 (7-Bromo-6-fluoroisoquinoline) Verwandte Produkte
- 2172015-90-4(2,2,2-trifluoro-N-5-(3-methoxyphenyl)-2-methylpiperidin-3-ylacetamide)
- 216659-47-1(tert-Butyl 3-(dimethylamino)propylcarbamate)
- 2227801-70-7((2S)-2-amino-2-(3-nitro-1H-pyrazol-4-yl)ethan-1-ol)
- 2217660-24-5(7-bromo-3-cyclopropyl-imidazo[1,2-a]pyridine)
- 2227841-15-6(rac-(1R,3R)-2,2-dimethyl-3-(4-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 626209-48-1((4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine)
- 2228089-24-3(2-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-3-hydroxypropanoic acid)
- 439587-15-2(2-amino-3-2-fluoro-4-(trifluoromethyl)phenylpropanoic acid)
- 941869-04-1(N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide)
- 1260867-80-8(1-methyl-2-(pyrrolidin-3-yl)-1H-pyrrole)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:923022-40-6)7-Bromo-6-fluoroisoquinoline

Reinheit:99%/99%/99%
Menge:1g/5g/25g
Preis ($):178.0/796.0/2785.0